molecular formula C12H20N4O B1492527 (1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098076-05-0

(1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1492527
CAS No.: 2098076-05-0
M. Wt: 236.31 g/mol
InChI Key: XPXQOUXRMJUMHD-UHFFFAOYSA-N
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Description

This compound features a triazole core linked to a piperidine ring substituted with a cyclopropylmethyl group and a hydroxymethyl moiety.

Properties

IUPAC Name

[1-[1-(cyclopropylmethyl)piperidin-4-yl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-11-8-16(14-13-11)12-3-5-15(6-4-12)7-10-1-2-10/h8,10,12,17H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXQOUXRMJUMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic molecule with a complex structure that includes a piperidine ring and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

  • Molecular Formula : C12H20N4O
  • Molecular Weight : 236.31 g/mol
  • CAS Number : 2098076-05-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications. Notably, the structure of the compound suggests it may interact with biological targets such as enzymes and receptors.

The mechanism of action is believed to involve:

  • Binding Affinity : The hydroxymethyl group and the piperidine ring enhance binding to specific biological targets.
  • Enzyme Interaction : Potential inhibition or modulation of enzyme activity, which could affect metabolic pathways.

Anticancer Potential

Research has suggested that compounds with similar structures can inhibit cancer cell proliferation. The unique binding properties of this compound may allow it to act on specific cancer-related pathways, making it a candidate for further investigation in oncology.

Case Studies

StudyFindings
Anticancer Activity A study demonstrated that triazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways. This suggests similar potential for our compound.
Enzyme Inhibition Research indicates that compounds with piperidine structures can inhibit certain kinases involved in cancer progression. This raises the possibility that this compound may exhibit similar effects.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
Triazole Derivative A Similar triazole structureAntifungal activity
Piperidine Derivative B Piperidine ringAnticancer effects through kinase inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its cyclopropylmethyl-piperidine substituent, which distinguishes it from structurally related triazole derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
(1-(1-(Cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol 1,2,3-Triazole + Piperidine Cyclopropylmethyl, hydroxymethyl ~249.3 (estimated) Predicted enhanced metabolic stability (cyclopropyl) and solubility (hydroxyl) .
{1-[(Piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol 1,2,3-Triazole + Piperidine Piperidin-2-ylmethyl, hydroxymethyl 210.28 Antimicrobial activity; positional isomerism of piperidine affects target binding.
(1-((6-Chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol 1,2,3-Triazole + Pyridine Chloropyridinylmethyl, hydroxymethyl 240.65 Enhanced electronic effects (Cl substituent) may improve anticancer activity.
(1-(1-Isopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol 1,2,3-Triazole + Pyrrolidine Isopentyl-pyrrolidinyl, hydroxymethyl 252.3 (estimated) Bulkier alkyl chain reduces solubility but increases lipophilicity.
{1-[(Piperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol 1,2,3-Triazole + Piperidine Piperidin-4-ylmethyl, hydroxymethyl 224.27 Piperidine positional isomerism influences pharmacokinetics (e.g., bioavailability).

Key Observations

Substituent Effects on Bioactivity: The cyclopropylmethyl group in the target compound may confer metabolic stability compared to linear alkyl chains (e.g., isopentyl in ), as cyclopropane rings resist oxidative degradation .

Impact of Heterocycle Position :

  • Piperidine positional isomerism (e.g., 2-yl vs. 4-yl in ) alters the spatial orientation of the molecule, affecting interactions with hydrophobic pockets in target proteins.

Pharmacokinetic Considerations: The hydroxymethyl group improves aqueous solubility, critical for oral bioavailability, but may reduce membrane permeability compared to non-polar analogs .

Research Findings and Implications

  • Antimicrobial and Anticancer Potential: Triazole-piperidine hybrids are frequently explored for their dual antimicrobial and anticancer activities. For example, {1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol demonstrated moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) , while chloropyridine analogs showed IC₅₀ values of ~10 µM in breast cancer cell lines . The target compound’s cyclopropyl group may enhance these activities by improving target affinity.
  • Synthetic Accessibility : Click chemistry remains the most efficient route for triazole synthesis, but the cyclopropylmethyl-piperidine moiety may require specialized alkylation or Grignard reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

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